molecular formula C14H20N2O3 B8265659 Benzyl (isobutylcarbamoyl)glycinate

Benzyl (isobutylcarbamoyl)glycinate

Cat. No.: B8265659
M. Wt: 264.32 g/mol
InChI Key: QANXAWOEDYIJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (isobutylcarbamoyl)glycinate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-(2-methylpropylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11(2)8-15-14(18)16-9-13(17)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANXAWOEDYIJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Charge 3-methylbutanoic acid (106.36 g), toluene (800 ml) and triethylamine (126.46 g) into a 3-neck flask (R1). Heat R1 to 90° C. Add a solution of DPPA (289.3 g) in toluene (400 ml) slowly (Care: N2 released). Stir R1 at 90° C. for 30-60 mins, then cool to 20-30° C. In a separate flask (R2) charge benzyl 2-aminoacetate hydrochloride (200 g), triethylamine (150.54 g), and toluene (1000 ml) and stir at 20-30° C. for 1-2 hours. Add the R1 mixture into R2 drop wise slowly via addition funnel at 20-30° C. and stir for 1-2 hours. Slowly add the reaction mixture to water (2000 ml) with vigorous stirring. Separate the organic and extract the aqueous layer with EtOAc (2×1000 ml). Combine the organic layers and wash with 1 N hydrochloric acid (1000 ml), then 7% NaHCO3 aq (1000 ml), then water (1000 ml), then 15% brine (1000 ml). Concentrate under reduced pressure. Slurry the residue with heptane (1000 ml) then filter the solid. Dry the filter cake under reduced pressure below 40° C. to give benzyl 2-(isobutylcarbamoylamino)acetate (218 g; 98.1% assay; 81.5% yield).
Quantity
106.36 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
126.46 g
Type
solvent
Reaction Step One
Name
Quantity
289.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
150.54 g
Type
solvent
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four

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